3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline
Description
Properties
CAS No. |
1339437-48-7 |
|---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
3-methyl-1-pyrrolidin-3-yl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C14H20N2/c1-11-8-12-4-2-3-5-14(12)16(10-11)13-6-7-15-9-13/h2-5,11,13,15H,6-10H2,1H3 |
InChI Key |
XVHNUQIVAVFLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N(C1)C3CCNC3 |
Origin of Product |
United States |
Preparation Methods
BiCl₃-Catalyzed Three-Component Imine Diels-Alder Reaction
-
- Nitrobenzaldehyde derivatives (e.g., 4-nitrobenzaldehyde or 3-nitrobenzaldehyde)
- Toluidine (as the aromatic amine component)
- N-vinylpyrrolidin-2-one (a vinyl lactam serving as the dienophile and pyrrolidine source)
-
- Catalyst: Bismuth trichloride (BiCl₃) at 20 mol%
- Solvent: Acetonitrile (MeCN)
- Temperature: Room temperature
- Duration: 20–24 hours
The reaction mixture containing the above reactants and catalyst is stirred at ambient conditions, facilitating the imino Diels-Alder cycloaddition. The process proceeds via the formation of an imine intermediate from the aldehyde and amine, which then undergoes cycloaddition with the vinylpyrrolidin-2-one, leading to the tetrahydroquinoline-pyrrolidine fused system.
Post-reaction, the mixture is quenched with sodium carbonate (Na₂CO₃), and the organic layer is separated, dried over sodium sulfate (Na₂SO₄), and purified via column chromatography using a hexane/ethyl acetate mixture.
This method yields N-(2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones with high yields (up to 95%) and regioselectivity, as confirmed by spectroscopic methods such as NMR and crystallography.
Multi-Component Cycloaddition for Substituted Derivatives
- The synthesis of N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-one involves adding N-vinylpyrrolidin-2-one to the reaction mixture after initial cycloaddition, followed by stirring at room temperature for 20-24 hours, then purification through chromatography.
- Solvent: Acetonitrile
- Catalyst: BiCl₃ (20 mol%)
- Temperature: Ambient
- Time: 20–24 hours
Yields are typically high (~95%), with product purity confirmed through melting point analysis, IR, NMR, and X-ray crystallography.
Alternative Synthetic Approaches
While the primary method involves the imino Diels-Alder cycloaddition catalyzed by BiCl₃, other routes include:
- Reductive amination of tetrahydroquinoline intermediates with pyrrolidine derivatives.
- Nucleophilic substitution reactions on pre-formed tetrahydroquinoline frameworks to introduce pyrrolidin-3-yl groups.
- Cyclization of aminoalkyl derivatives via intramolecular Mannich or Povarov-type reactions under acid catalysis.
However, these alternative approaches tend to be less efficient or more step-intensive compared to the multi-component cycloaddition methodology.
Data Summary Table
| Method | Reactants | Catalyst | Solvent | Temperature | Time | Yield | Key Features |
|---|---|---|---|---|---|---|---|
| BiCl₃-catalyzed three-component imino Diels-Alder | Nitrobenzaldehyde, Toluidine, N-vinylpyrrolidin-2-one | 20 mol% BiCl₃ | Acetonitrile | Room temperature | 20–24 h | Up to 95% | High regioselectivity, one-pot synthesis, bioactive derivatives |
| Nucleophilic substitution / reductive amination | Pre-formed tetrahydroquinoline | - | - | Variable | Variable | Moderate | Less efficient, multi-step |
Research Findings and Characterization
- The synthesized compounds exhibit characteristic spectroscopic signatures, including IR absorption bands around 3395–3376 cm⁻¹ (NH stretching) and 1610–1609 cm⁻¹ (aromatic C=C).
- NMR spectra display signals consistent with the tetrahydroquinoline and pyrrolidine frameworks, with detailed assignments provided in the original studies.
- Crystallographic analyses confirm the cis conformation of substituents and the chair configuration of the tetrahydroquinoline ring system, with space groups such as P-1.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline and pyrrolidine compounds.
Scientific Research Applications
3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Key Observations:
Sulfonyl groups (e.g., in 1-(Thiophen-2-ylsulfonyl)-THQ) improve metabolic stability and target affinity, as seen in enzyme inhibitors .
Synthetic Efficiency :
- Ionic liquids (e.g., [NMPH]H₂PO₄) achieve >99% conversion in THQ syntheses, outperforming traditional catalysts like H₃PO₄ .
- Maleic anhydride catalysts show >99% substrate conversion but low selectivity (<5%), whereas maleimide derivatives achieve 40–71% selectivity .
Applications :
- 6-Fluoro-THQ is prioritized in pharmaceutical markets due to its role in cardiovascular and CNS drug intermediates .
- 4-Methyl-THQ is naturally occurring in the human brain, highlighting its neurochemical relevance .
Catalytic and Oxidation Behavior
Table 2: Oxidation Reactivity of THQ Derivatives
Key Findings:
- The unsubstituted THQ scaffold undergoes selective oxidation to quinoline under O₂ with PMI catalysts, achieving 49% yield .
- Hydrogen peroxide is less effective (8% conversion), emphasizing the need for optimized catalytic systems for substituted THQs .
Stereochemical Considerations
- Optically active THQ-alcohols (e.g., (S)-(+)- and (R)-(−)-derivatives) are synthesized via chemoenzymatic methods using lipases or acyltransferases, highlighting the importance of stereochemistry in drug design .
- The pyrrolidine substituent in 3-Methyl-1-(pyrrolidin-3-yl)-THQ may introduce chirality, though specific enantiomeric data are lacking in the evidence.
Biological Activity
3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline (abbreviated as MPTQ) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
MPTQ has the following chemical structure:
- Molecular Formula : C14H20N2
- Molecular Weight : 232.33 g/mol
- SMILES Notation : CC1CC2=CC=CC=C2N(C1)C3CCNC3
- InChI Key : XVHNUQIVAVFLQU-UHFFFAOYSA-N
MPTQ's biological activity is primarily attributed to its interaction with various biological targets. Initial studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to penetrate cell membranes effectively, enhancing its bioavailability and potential efficacy in vivo.
Anticoagulant Activity
Recent studies have demonstrated that derivatives of MPTQ exhibit anticoagulant properties. In vitro assays have shown that certain derivatives can inhibit coagulation factors such as Factor Xa and Factor XIa. For example, one study reported an IC50 value of 3.68 μM for the best Factor Xa inhibitor and 2 μM for the best Factor XIa inhibitor among synthesized derivatives .
Neuroprotective Effects
Research indicates that MPTQ may possess neuroprotective properties. A study focusing on related compounds found that tetrahydroquinoline derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases . The ability to interact with dopamine and serotonin receptors suggests a role in mood regulation and cognitive function.
Study 1: Anticoagulant Activity
In a study investigating the anticoagulant effects of MPTQ derivatives, several compounds were synthesized and tested for their ability to inhibit coagulation factors. Among these, a derivative demonstrated significant inhibition of Factor Xa with an IC50 value comparable to established anticoagulants like rivaroxaban. The results are summarized in Table 1.
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| MPTQ Derivative A | Factor Xa | 3.68 | |
| MPTQ Derivative B | Factor XIa | 2.00 | |
| Rivaroxaban | Factor Xa | 0.94 |
Study 2: Neuroprotective Potential
A separate investigation into the neuroprotective effects of tetrahydroquinoline derivatives revealed that certain compounds could reduce oxidative stress in neuronal cells. These findings suggest that MPTQ may be beneficial in conditions characterized by neuroinflammation or oxidative damage.
Q & A
Q. What are the primary synthetic routes for synthesizing 3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline?
The compound is typically synthesized via two main approaches:
- Intramolecular cyclization : Reaction of epichlorohydrin with aromatic amines, where N-(3-chloro-2-hydroxypropyl) intermediates undergo cyclization to form the tetrahydroquinoline core .
- Reductive amination : For example, 1,2,3,4-tetrahydroquinoline derivatives can be prepared by reacting tetrahydroquinoline precursors with ketones (e.g., 1-methylpiperidin-4-one) using sodium triacetoxyborohydride and acetic acid as reducing agents . Optimization of reaction conditions (temperature, solvent, stoichiometry) is critical for yields exceeding 60% .
Q. How is structural confirmation of this compound achieved in synthetic workflows?
- NMR spectroscopy : H and C NMR are used to confirm regiochemistry and substituent positions. For instance, methyl groups on the pyrrolidine ring show distinct singlet peaks at δ 2.3–2.5 ppm, while aromatic protons in the tetrahydroquinoline core resonate between δ 6.5–7.5 ppm .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) and fragmentation patterns validate molecular weight and functional groups .
Q. What analytical techniques are recommended for assessing purity and stability?
- HPLC with UV detection : Resolves impurities from byproducts (e.g., unreacted starting materials) using C18 columns and acetonitrile/water gradients .
- TLC monitoring : Silica gel plates with fluorescent indicators track reaction progress, with Rf values typically between 0.4–0.6 in ethyl acetate/hexane systems .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields from different methods be resolved?
Discrepancies often arise from competing reaction pathways (e.g., epichlorohydrin-mediated cyclization vs. catalytic hydrogenation). To address this:
- Mechanistic studies : Use isotopic labeling (e.g., C-epichlorohydrin) to track intermediates and identify rate-limiting steps .
- In situ monitoring : Employ ReactIR or NMR to detect transient intermediates (e.g., N-chloroalkylamines) that influence yield variations .
Q. How do substituents on the tetrahydroquinoline core influence reactivity and bioactivity?
- Electron-donating groups (e.g., methoxy) : Enhance electrophilic aromatic substitution rates at the quinoline C-6 position, as shown in bromination reactions with NBS in DMF .
- Pyrrolidine substitution : Methyl groups at the pyrrolidine N-position increase steric hindrance, reducing off-target binding in receptor assays .
Q. What computational methods predict biological interactions of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like serotonin receptors, leveraging crystal structures (PDB: 6WGT) to predict binding affinities .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD < 2.0 Å indicating favorable interactions .
Q. How can reaction conditions be optimized for intramolecular cyclization steps?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency by stabilizing charged intermediates .
- Catalyst screening : Lewis acids like ZnCl (10 mol%) reduce activation energy, achieving >70% yield at 80°C .
Q. What strategies address stereochemical challenges in derivatives?
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation to control stereocenters .
- Dynamic resolution : Racemic mixtures undergo kinetic resolution with lipases (e.g., CAL-B) in biphasic systems, yielding enantiomeric excess >90% .
Q. How can substituent effects on NMR spectra be systematically analyzed?
- 2D NMR (COSY, HSQC) : Correlate proton-proton coupling and H-C connectivity to resolve overlapping signals (e.g., distinguishing pyrrolidine C-3 vs. C-4 carbons) .
- Paramagnetic shift reagents : Europium(III) tris(dipivaloylmethanate) induces splitting of methoxy proton signals, enabling precise assignment .
Q. How to design experiments evaluating bioactivity while minimizing false positives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
